3-(1H-imidazol-3-ium-4-yl)piperidin-1-ium dichloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1H-imidazol-3-ium-4-yl)piperidin-1-ium dichloride is a chemical compound that features both imidazole and piperidine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1H-imidazol-3-ium-4-yl)piperidin-1-ium dichloride typically involves the reaction of imidazole derivatives with piperidine derivatives under specific conditions. One common method involves the use of hydrothermal synthesis, where the reactants are mixed in a solvent and heated in a sealed vessel . The reaction conditions, such as temperature and pressure, are carefully controlled to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale hydrothermal synthesis or other methods that allow for the efficient and cost-effective production of the compound. The choice of method depends on factors such as the availability of raw materials, cost, and desired purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-(1H-imidazol-3-ium-4-yl)piperidin-1-ium dichloride can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where one or more atoms or groups are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired reaction and product .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different imidazole derivatives, while substitution reactions can produce a variety of substituted imidazole and piperidine compounds.
Scientific Research Applications
3-(1H-imidazol-3-ium-4-yl)piperidin-1-ium dichloride has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-(1H-imidazol-3-ium-4-yl)piperidin-1-ium dichloride involves its interaction with specific molecular targets and pathways. The imidazole moiety can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The piperidine moiety may enhance the compound’s binding affinity and specificity for its targets .
Comparison with Similar Compounds
Similar Compounds
1-(1H-imidazole-1-carbonyl)piperidin-4-yl-1H-imidazo[4,5-b]pyridin-2-one: This compound shares the imidazole and piperidine moieties but has a different overall structure.
1,3-Dimethyl-1H-imidazol-3-ium-2-yltrihydroborate: Another imidazole derivative with different substituents and properties.
Uniqueness
3-(1H-imidazol-3-ium-4-yl)piperidin-1-ium dichloride is unique due to its specific combination of imidazole and piperidine moieties, which confer distinct chemical and biological properties
Properties
IUPAC Name |
3-(1H-imidazol-5-yl)piperidine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3.2ClH/c1-2-7(4-9-3-1)8-5-10-6-11-8;;/h5-7,9H,1-4H2,(H,10,11);2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUHZHUVFGPARJQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)C2=CN=CN2.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15Cl2N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.